2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDPPGGUGAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation of Iodoaryl Precursors
Method Overview:
A prevalent approach involves the direct borylation of aryl iodides, such as 4-iodophenyl derivatives, using boron reagents under catalytic conditions. This method leverages the high reactivity of aryl iodides in cross-coupling reactions, facilitating efficient formation of the boronate ester.
- Reactants: 4-iodophenyl compounds, bis(pinacolato)diboron (B2pin2)
- Catalysts: Palladium-based catalysts (e.g., PdCl2(PPh3)2) or nickel complexes
- Solvent: Acetonitrile, tetrahydrofuran (THF), or other polar aprotic solvents
- Conditions: Room temperature to 100°C, inert atmosphere (argon or nitrogen), reaction times ranging from 12 to 24 hours
- Outcome: Formation of the boronate ester, which can be further processed to the target compound
Research Findings:
A study demonstrated a Pd-catalyzed borylation of aryl iodides with B2pin2 under mild conditions, achieving yields up to 70-80%. The process is highly selective and scalable, making it suitable for synthesizing complex boronates like the target compound.
Suzuki–Miyaura Cross-Coupling Followed by Borylation
Method Overview:
This two-step approach involves first coupling 4-iodophenyl derivatives with appropriate boronic acids or esters, followed by oxidation or transformation steps to generate the desired boronate structure.
- Step 1: Cross-coupling of 4-iodophenyl with methyl-substituted boronic acids under Pd catalysis
- Step 2: Functionalization of the resulting biaryl boronic ester to incorporate the 4,4,6-trimethyl substitution on the dioxaborinane ring
Research Findings:
Research indicates that the Suzuki coupling offers high regioselectivity and yields exceeding 80%, especially when optimized with phosphine ligands and controlled reaction parameters. This pathway is advantageous for introducing the phenyl group prior to boronate ring formation.
Cyclization and Ring Formation Strategies
Method Overview:
An alternative route involves cyclization of suitably substituted precursors, such as diols or phenolic derivatives, with boron reagents to form the dioxaborinane ring directly.
- Reactants: Methylated phenols or diols bearing the iodine substituent
- Reagents: Boron trifluoride or boron oxide derivatives under dehydrating conditions
- Conditions: Elevated temperatures (around 100°C), inert atmosphere, with catalysts or dehydrating agents
Research Findings:
This method allows for the direct synthesis of substituted dioxaborinanes with high regioselectivity, though it often requires careful control of moisture and temperature to prevent side reactions.
Summary of Preparation Data
| Method | Reactants | Catalysts | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Direct Borylation of Iodoaryl | 4-iodophenyl derivatives + B2pin2 | Pd or Ni complexes | THF, MeCN | 25–100°C | 70–80% | High efficiency, scalable |
| Suzuki–Miyaura Coupling | Iodoaryl + Boronic acids | Pd catalysts | Various | Room temp–100°C | >80% | Suitable for complex substitutions |
| Cyclization of Diols | Phenolic derivatives + boron reagents | Dehydrating agents | Elevated temp | 100°C | Variable | Good regioselectivity |
Notes on Reaction Conditions and Optimization
- Inert Atmosphere: Most reactions require an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.
- Catalyst Loading: Typically 1–5 mol% of palladium or nickel catalysts ensures high efficiency.
- Temperature Control: Elevated temperatures (up to 100°C) accelerate reaction rates but must be balanced against potential decomposition.
- Purification: Post-reaction purification is commonly performed via silica gel chromatography, utilizing non-polar solvents like hexane or petroleum ether, often with ethyl acetate as a co-solvent.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of boron.
Reduction Reactions: Reduction reactions can be used to modify the boron center or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction reactions can produce different boron-containing compounds.
Scientific Research Applications
Overview
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Its unique structural properties enable it to participate in various chemical reactions and serve as a key intermediate in the synthesis of complex molecules. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound is utilized as a versatile reagent in organic synthesis. It can undergo various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
- Key Reaction : Suzuki-Miyaura Coupling
- Mechanism : Involves the reaction of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst.
- Example : The compound can be used to synthesize biaryl compounds that are vital in drug discovery.
Medicinal Chemistry
The compound's iodine atom enhances its potential as a pharmacophore in medicinal chemistry. Iodinated compounds often exhibit unique biological activities due to their ability to interact with biological targets.
- Case Study : Research has shown that derivatives of dioxaborinanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been investigated for their ability to inhibit proteasomes and other cancer-related pathways.
Materials Science
In materials science, boron-containing compounds like this compound are explored for their potential in creating functional materials such as polymers and nanomaterials.
- Application Example : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities like conductivity or reactivity.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Substituent Variations
- 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: N/A): The fluorine substituent introduces electron-withdrawing effects, increasing the electrophilicity of the boron center compared to the iodine derivative. Calculated properties: LogD = 4.01, H Acceptors = 2, H Donors = 0, Molar Refractivity = 56.16 cm³ . Applications: Suitable for reactions requiring mild electronic activation, such as fluorinated drug intermediates.
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane :
- The methoxy group is electron-donating, reducing boron’s electrophilicity.
- NMR $^1$H NMR (CDCl₃) δ 7.50 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 8.5 Hz, 2H), 3.83 (s, 3H), 1.52 (s, 6H), 1.32 (s, 3H) .
- Reactivity: Less reactive in cross-couplings compared to the iodophenyl derivative due to reduced leaving-group ability.
Ring Size Variations
- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7):
Reactivity and Catalytic Efficiency
Palladium-Catalyzed Borylation :
Nickel-Catalyzed Borylation :
Physicochemical Properties
| Property | 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 2-(4-Fluorophenyl) Analogue | 2-(4-Methoxyphenyl) Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~328.0 | ~246.1 | ~258.3 |
| LogD (pH 7.4) | ~4.0 (estimated) | 4.01 | ~3.5 |
| Rotatable Bonds | 1 | 1 | 1 |
| Polar Surface Area (Ų) | ~18.5 | 18.46 | ~20.2 |
Biological Activity
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H14BIO2. The presence of the iodine atom and the dioxaborinane moiety contributes to its reactivity and biological profile. The compound is characterized by its dioxaborinane ring which is known for its ability to form stable complexes with various biomolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Case Study : A study published in Cancer Research demonstrated that boron compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory properties. Boron compounds are known to inhibit leukotriene production, which plays a significant role in inflammatory responses.
- Mechanism : The inhibition of leukotriene synthesis can lead to reduced inflammation in conditions such as asthma and rheumatoid arthritis. This mechanism was highlighted in a patent discussing boron-based inhibitors targeting leukotriene pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Boron compounds have been reported to disrupt microbial cell membranes and inhibit bacterial growth.
- Research Findings : In vitro tests have shown that certain dioxaborinanes exhibit activity against Gram-positive bacteria by compromising their cell wall integrity .
Data Table: Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?
The compound is typically synthesized via condensation of 4-iodophenylboronic acid with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. This method is analogous to the synthesis of structurally similar boronate esters, such as 4-cyanophenylboronic acid neopentyl glycol ester, where boronic acids react with diols (e.g., neopentyl glycol) in the presence of a dehydrating agent like molecular sieves . Yield optimization often involves refluxing in inert solvents (e.g., tetrahydrofuran) under nitrogen atmosphere to prevent hydrolysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- ¹H NMR : Signals for methyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) confirm substitution patterns.
- ¹³C NMR : Peaks near δ 25–30 ppm correspond to methyl carbons, while boron-bound carbons appear upfield .
- ¹¹B NMR : A single peak (δ ~30 ppm) confirms the integrity of the dioxaborinane ring .
Q. How stable is this compound under typical laboratory storage conditions?
Stability depends on moisture and temperature. Like related dioxaborinanes (e.g., 4,4,6-trimethyl derivatives), it should be stored in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Prolonged exposure to air leads to boronic acid formation, detectable via loss of B–O ring signals in NMR .
Advanced Research Questions
Q. How do steric effects from the 4-iodophenyl and trimethyl groups influence reactivity in cross-coupling reactions?
The bulky 4-iodophenyl substituent and adjacent methyl groups create significant steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Comparative studies with less-hindered analogs (e.g., 4-methylphenyl derivatives) show reduced yields in aryl-aryl bond formation . Optimizing ligand systems (e.g., bulky phosphines) or using microwave-assisted heating can mitigate this issue .
Q. What catalytic applications exploit the unique electronic properties of this compound?
The electron-deficient boron center enhances its utility in radical-initiated reactions. For example, it acts as a boron source in photoinduced electron transfer (PET) reactions, facilitating C–B bond formation in aryl radical intermediates. This mechanism is critical in synthesizing complex heterocycles .
Q. How do regulatory restrictions impact its use in academic research?
Under REACH Annex XIV, certain dioxaborinanes (e.g., 2,2'-oxybis[4,4,6-trimethyl derivatives]) face authorization requirements due to reproductive toxicity concerns (Repr 1B classification) . Researchers must document alternatives or justify use under strict risk management protocols, including fume hood handling and waste neutralization with alkaline solutions .
Data Contradiction Analysis
Q. Why do hydroboration rates with this compound vary across studies?
Discrepancies arise from solvent polarity and olefin accessibility. For instance, Fish (1973) reported rapid hydroboration of 1-hexene with TMDB (4,4,6-trimethyl-1,3,2-dioxaborinane) in non-polar solvents, while later studies with polar aprotic solvents (e.g., DMF) observed slower kinetics due to reduced Lewis acidity of boron .
Q. Conflicting NMR assignments for methyl groups: How to resolve ambiguities?
Overlapping signals in crowded regions (δ 1.0–1.5 ppm) can be resolved via 2D NMR (HSQC, HMBC) to correlate methyl protons with adjacent carbons. For example, in 5,5-dimethyl analogs, HMBC correlations confirm methyl groups on the dioxaborinane ring versus aromatic substituents .
Methodological Tables
Table 1. Key Synthetic Parameters for Boronate Esters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous THF | |
| Temperature | Reflux (66–68°C) | |
| Reaction Time | 12–24 hours | |
| Yield Range | 74–85% |
Table 2. Regulatory Classifications of Related Boronates
| Compound | Hazard Class | Regulatory Body |
|---|---|---|
| 2,2'-Oxybis[4,4,6-trimethyl-dioxaborinane] | Repr 1B | EU REACH |
| Biobor®JF (analog) | EPA Antimicrobial | US EPA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
